molecular formula C12H15NO3 B13917460 3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid

3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid

Cat. No.: B13917460
M. Wt: 221.25 g/mol
InChI Key: XWEDPLDULMXALR-UHFFFAOYSA-N
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Description

3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid is a compound that features an oxetane ring, which is a four-membered cyclic ether. This structure is notable for its stability and unique reactivity, making it a valuable building block in synthetic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of a precursor molecule containing the necessary functional groups. For example, the oxetane ring can be formed through the intramolecular etherification of an epoxide .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the oxetane ring .

Scientific Research Applications

3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid is unique due to its oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic and medicinal chemistry .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-[benzyl(methyl)amino]oxetane-3-carboxylic acid

InChI

InChI=1S/C12H15NO3/c1-13(7-10-5-3-2-4-6-10)12(11(14)15)8-16-9-12/h2-6H,7-9H2,1H3,(H,14,15)

InChI Key

XWEDPLDULMXALR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2(COC2)C(=O)O

Origin of Product

United States

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